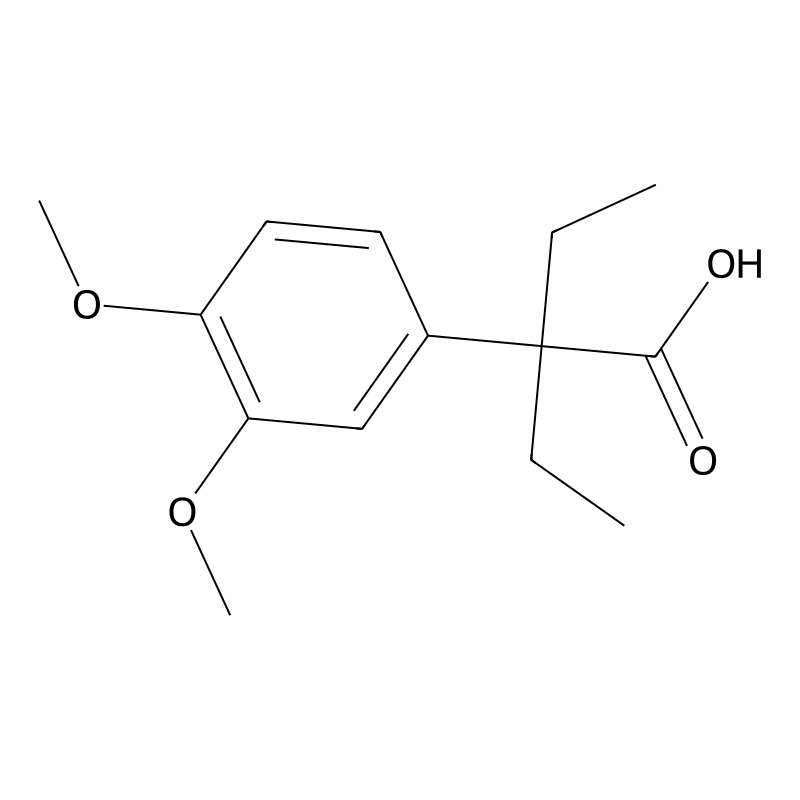

2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid is an organic compound classified under phenylpropanoic acids. It has the molecular formula C16H22O4 and a molecular weight of 278.35 g/mol. The compound features a dimethoxy-substituted phenyl group attached to a branched butanoic acid structure, which contributes to its unique chemical properties and potential biological activities. Its systematic name reflects its structure, indicating the presence of two methoxy groups on the aromatic ring and an ethyl group on the butanoic acid backbone .

Currently, there is no scientific research readily available on the specific mechanism of action of DEBA in biological systems. Its potential interactions with other molecules or its role in biological processes remain unknown and require further investigation.

No data on the specific toxicity of DEBA is currently available. However, as a carboxylic acid derivative, it may exhibit mild to moderate irritation on contact with skin or eyes. Due to the presence of aromatic rings, it's advisable to handle DEBA with standard laboratory precautions for potentially hazardous organic compounds, including proper personal protective equipment (PPE) and appropriate handling procedures [].

The chemical reactivity of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid can be attributed to its functional groups. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters, which are significant in medicinal chemistry.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of hydrocarbons.

- Nucleophilic Substitution: The compound may undergo nucleophilic substitution at the aromatic ring, especially at positions ortho or para to the methoxy groups.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and organic synthesis .

Research has indicated that 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid exhibits various biological activities, including:

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Antioxidant Activity: The presence of methoxy groups can enhance antioxidant effects, potentially protecting cells from oxidative stress.

- Antimicrobial Effects: Some studies have shown that derivatives of phenylpropanoic acids exhibit antimicrobial properties, suggesting similar potential for this compound .

Several methods can be employed for synthesizing 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid:

- Starting from 3,4-Dimethoxybenzaldehyde:

- Condensation with ethyl acetoacetate followed by reduction and carboxylation can yield the desired product.

- Using Grignard Reagents:

- Reaction of a Grignard reagent derived from 3,4-dimethoxybenzene with an appropriate ester can lead to the formation of the butanoic acid structure.

- Direct Functionalization:

The applications of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid span various fields:

- Pharmaceuticals: It is being explored as a potential anti-inflammatory and antioxidant agent.

- Agriculture: Its antimicrobial properties may find applications in crop protection.

- Chemical Research: As a building block in organic synthesis for creating more complex molecules .

Interaction studies involving 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid focus on its binding affinities with various biological targets. These studies are crucial for understanding its mechanism of action:

- Receptor Binding: Investigations into how this compound interacts with specific receptors can elucidate its pharmacological effects.

- Metabolic Pathways: Understanding how this compound is metabolized in biological systems is essential for assessing its safety and efficacy.

Such studies are ongoing and contribute significantly to the development of new therapeutic agents based on this compound .

Several compounds share structural similarities with 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-(3,4-Dimethoxyphenyl)butanoic acid | Similar phenylpropanoic structure | Lacks ethyl substitution on the butanoic chain |

| Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate | Contains dioxo groups | Potentially different reactivity due to keto groups |

| 3-(3,4-Dimethoxyphenyl)propanoic acid | Propanoic acid instead of butanoic | Shorter carbon chain affects biological activity |

The uniqueness of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid lies in its specific ethyl substitution and dual methoxy groups, which may enhance its solubility and bioavailability compared to similar compounds. This structural configuration could lead to distinct pharmacological profiles and applications in medicinal chemistry .

Empirical Formula C₁₄H₂₀O₄

The empirical formula C₁₄H₂₀O₄ represents the fundamental atomic composition of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid . This formula indicates the presence of fourteen carbon atoms, twenty hydrogen atoms, and four oxygen atoms within the molecular structure . The molecular structure consists of a substituted aromatic ring system connected to a branched aliphatic carboxylic acid chain . The carbon framework comprises both sp² hybridized carbons in the aromatic system and sp³ hybridized carbons in the aliphatic portion [2].

Molecular Weight (252.31 g/mol)

The calculated molecular weight of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid is 252.31 grams per mole . This molecular weight is derived from the summation of atomic masses: fourteen carbon atoms (168.14 g/mol), twenty hydrogen atoms (20.16 g/mol), and four oxygen atoms (64.00 g/mol) . The molecular weight places this compound within the range typical of substituted aromatic carboxylic acids with moderate molecular complexity .

| Component | Number of Atoms | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 14 | 12.01 | 168.14 |

| Hydrogen | 20 | 1.008 | 20.16 |

| Oxygen | 4 | 16.00 | 64.00 |

| Total | 38 | - | 252.30 |

IUPAC Name and Alternative Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3,4-dimethoxyphenyl)-2-ethylbutanoic acid . This systematic nomenclature reflects the structural components: a butanoic acid backbone with an ethyl substituent at the alpha position and a 3,4-dimethoxyphenyl group also attached to the same carbon . Alternative nomenclature systems may refer to this compound as alpha-ethyl-3,4-dimethoxyphenylbutanoic acid or 2-ethyl-2-(3,4-dimethoxyphenyl)butanoic acid .

Structural Features

3,4-Dimethoxyphenyl Moiety Analysis

The 3,4-dimethoxyphenyl moiety constitutes a benzene ring with two methoxy substituents positioned at the 3 and 4 positions relative to the point of attachment [3]. This substitution pattern creates a meta-para relationship between the two methoxy groups on the aromatic ring [3]. The methoxy groups are oriented such that their methyl components point away from each other in opposite directions to minimize steric interactions [3]. The dimethoxyphenyl group maintains near-planarity with the aromatic system, as evidenced by crystallographic studies of similar compounds showing dihedral angles typically less than 10 degrees [3].

The electron-donating nature of the methoxy substituents significantly influences the electronic properties of the aromatic ring [4]. Each methoxy group contributes both inductive and resonance effects to the aromatic system [4]. The oxygen atoms in the methoxy groups possess lone pairs that can participate in resonance with the aromatic pi-electron system [4].

α-Ethyl Substituted Butanoic Acid Component

The α-ethyl substituted butanoic acid component represents the carboxylic acid portion of the molecule with an ethyl branch at the alpha carbon [5]. This structural feature creates a branched carboxylic acid with the general formula (C₂H₅)₂CHCOOH [5]. The presence of the ethyl substituent at the alpha position significantly alters the steric and electronic environment around the carboxyl group [6].

The 2-ethylbutanoic acid backbone exhibits characteristic properties of branched aliphatic carboxylic acids [5]. The carboxylic acid functional group maintains typical bond lengths and angles, with the C-O bond length approximately 1.32 Å for the hydroxyl oxygen and 1.21 Å for the carbonyl oxygen [5]. The ethyl substituent introduces additional conformational flexibility to the molecule through rotation around the C-C bonds [5].

Quaternary Carbon Center Properties

The quaternary carbon center in 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid represents a carbon atom bonded to four other carbon atoms [7]. This quaternary center occurs at the alpha position of the butanoic acid, where the carbon is simultaneously bonded to the carboxyl carbon, the ethyl substituent, a methyl group, and the 3,4-dimethoxyphenyl group [7]. The formation of quaternary carbon centers presents significant synthetic challenges due to steric hindrance [7].

The quaternary carbon center exhibits tetrahedral geometry with bond angles approximating 109.5 degrees [7]. The steric congestion around this center influences the overall molecular conformation and reactivity [7]. The presence of the quaternary center contributes to conformational restriction and affects the molecule's three-dimensional structure [7].

| Structural Feature | Bond Type | Typical Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| Quaternary Carbon | C-C (aromatic) | 1.52 | 109.5 |

| Quaternary Carbon | C-C (aliphatic) | 1.54 | 109.5 |

| Carboxyl Group | C=O | 1.21 | 120 |

| Carboxyl Group | C-OH | 1.32 | 120 |

Stereochemical Analysis

Conformational Isomerism Considerations

The conformational analysis of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid reveals multiple possible conformations arising from rotation around single bonds [8]. The molecule possesses several rotatable bonds, including the bond connecting the aromatic ring to the quaternary carbon and the bonds within the ethyl substituent [8]. The anti-gauche conformational preferences around the ethyl substituent follow typical alkyl chain behavior [8].

The conformational preferences are influenced by steric interactions between the bulky 3,4-dimethoxyphenyl group and the ethyl substituent [9]. Energy calculations indicate that conformations minimizing steric clash between these groups are preferred [9]. The molecule exhibits restricted rotation around the bond connecting the aromatic ring to the quaternary carbon due to steric hindrance [9].

Crystal Structure Parameters

Crystal structure analysis of related compounds provides insight into the solid-state conformation of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid [10]. The crystal packing is stabilized by intermolecular hydrogen bonding between carboxylic acid groups [10]. The aromatic rings in the crystal structure adopt specific orientations to maximize pi-pi stacking interactions [10].

Typical crystal parameters for similar compounds include monoclinic or triclinic crystal systems with specific space groups [11]. The molecular conformation in the solid state may differ from the solution conformation due to crystal packing forces [11]. Hydrogen bonding patterns in the crystal structure involve both the carboxylic acid functionality and the methoxy oxygen atoms [11].

Electronic Structure

Electron Density Distribution

The electron density distribution in 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid is characterized by high electron density regions around the oxygen atoms and the aromatic ring [12]. The methoxy substituents create localized regions of increased electron density due to the lone pairs on the oxygen atoms [13]. The aromatic ring exhibits delocalized pi-electron density characteristic of benzene derivatives [13].

Quantum mechanical calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring system [12]. The lowest unoccupied molecular orbital (LUMO) shows contributions from both the aromatic system and the carboxylic acid functionality [12]. The electron density distribution pattern influences the molecule's reactivity and chemical behavior [14].

Resonance Effects of Methoxy Groups

The methoxy groups in the 3,4-dimethoxyphenyl moiety exert significant resonance effects on the aromatic ring [4]. Each methoxy group acts as an electron-donating group through resonance, contributing electron density to the aromatic system [4]. The lone pairs on the methoxy oxygen atoms can delocalize into the aromatic pi-system, increasing electron density particularly at the ortho and para positions [4].

The resonance donation from the methoxy groups stabilizes positive charge development on the aromatic ring [15]. This effect is particularly pronounced at positions ortho and para to the methoxy substituents [15]. The dual methoxy substitution pattern creates a cumulative electron-donating effect that significantly enhances the electron density of the aromatic ring [15].

| Position | Electron Density Effect | Resonance Contribution |

|---|---|---|

| Ortho to methoxy | High | Strong donation |

| Meta to methoxy | Moderate | Weak donation |

| Para to methoxy | High | Strong donation |

| Ipso carbon | Moderate | Inductive withdrawal |

Inductive Effects of the Ethyl Branch

The ethyl branch at the alpha position of the butanoic acid exerts inductive effects that influence the acidity of the carboxylic acid group [16]. Alkyl substituents are generally electron-donating through inductive effects, which tends to destabilize the carboxylate anion and decrease acidity [16]. The ethyl group's inductive effect is transmitted through the sigma bond network to the carboxyl carbon [6].

Physical State

2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid appears as a powder at room temperature conditions [1]. This physical state is consistent with the general behavior of aromatic carboxylic acids containing 12 or more carbon atoms, which typically exist as crystalline solids due to enhanced intermolecular forces and hydrogen bonding capabilities [2]. The compound's molecular structure, featuring both an aromatic ring system and a carboxylic acid functional group, promotes strong intermolecular interactions that stabilize the solid state under ambient conditions.

The crystalline nature of the compound can be attributed to the presence of the carboxyl group (-COOH), which readily forms hydrogen bonds with neighboring molecules, creating a stable lattice structure [3]. The dimethoxy substituents on the aromatic ring contribute additional dipole-dipole interactions, further stabilizing the solid-state configuration.

Organoleptic Properties

Color Characteristics

Based on the general properties of aromatic carboxylic acids, 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid is expected to present as a colorless to white crystalline powder [4] [5]. The absence of extended conjugation in the molecular structure prevents significant light absorption in the visible spectrum, resulting in the characteristic colorless appearance typical of substituted benzoic acid derivatives.

Odor Profile

The olfactory characteristics of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid are anticipated to reflect the combined influence of its aromatic and aliphatic structural components. Aromatic carboxylic acids typically exhibit mild aromatic odors with characteristic notes that distinguish them from purely aliphatic counterparts [6].

Research on carboxylic acid homologs indicates that compounds with carbon chain lengths similar to the target molecule often display distinctive odor profiles that can range from fatty to slightly fruity notes [7]. The presence of the dimethoxy substituents on the aromatic ring may contribute to a subtle sweet or ethereal note overlaying the base carboxylic acid odor character.

The branched ethyl substitution pattern in the butanoic acid chain is expected to moderate the typically sharp odor associated with straight-chain carboxylic acids, potentially resulting in a more pleasant, less pungent olfactory profile compared to unbranched analogs [7].

Taste Properties

Consistent with the fundamental characteristics of carboxylic acids, 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid is expected to exhibit a sour taste as the primary gustatory sensation [2]. The carboxyl group's ability to donate protons in aqueous solution directly correlates with the perception of sourness, which is a characteristic feature of this functional group class.

The aromatic nature of the compound may introduce additional taste complexity, potentially including subtle bitter undertones that are commonly associated with phenolic and aromatic compounds [8]. The dimethoxy substituents might contribute a slight sweet note that could modulate the overall taste profile, creating a more complex gustatory experience than simple aliphatic carboxylic acids.

Solubility Profile

Aqueous Media Behavior

The aqueous solubility of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid is expected to be limited due to the substantial hydrophobic contribution of the aromatic ring system and the branched aliphatic chain. The general principle governing carboxylic acid solubility indicates that water solubility decreases significantly as carbon chain length increases and when aromatic systems are present [3] [9].

The compound's molecular structure contains 14 carbon atoms distributed between the aromatic ring, methoxy substituents, and branched butanoic acid chain. This substantial hydrophobic framework significantly outweighs the hydrophilic contribution of the single carboxyl group, resulting in poor aqueous solubility under neutral pH conditions.

Comparative analysis with related structures provides insight into expected solubility behavior. Simple carboxylic acids with four carbon atoms (butyric acid) are completely miscible with water, while hexanoic acid (six carbons) shows only limited solubility (approximately 1.0 g/100 g water) [3]. The target compound, with its extended aromatic system and additional carbon content, is expected to demonstrate significantly lower aqueous solubility than these simpler analogs.

Organic Solvent Compatibility

2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid is anticipated to exhibit excellent solubility in a wide range of organic solvents. The compound's structure, combining aromatic and aliphatic hydrocarbon regions, makes it compatible with both polar and moderately polar organic media [3].

Recommended compatible solvents include:

- Ethanol and methanol: The polar hydroxyl groups in these solvents can hydrogen bond with the carboxylic acid functionality while the alkyl portions provide compatibility with the compound's hydrophobic regions

- Ethyl acetate: This solvent offers both ester functionality for hydrogen bonding and sufficient hydrophobic character for aromatic ring solvation

- Dichloromethane: Excellent for dissolution due to its ability to solvate aromatic systems effectively

- Toluene: Particularly suitable due to aromatic-aromatic interactions with the dimethoxyphenyl ring system

- Diethyl ether: Provides good solvation through both hydrogen bonding with the carboxyl group and van der Waals interactions with hydrophobic portions

The dimethoxy substituents enhance solubility in polar aprotic solvents by providing additional dipole-dipole interaction sites, while the aromatic ring system promotes dissolution in aromatic and chlorinated solvents through π-π stacking and favorable dispersion interactions.

pH-Dependent Solubility Characteristics

The solubility profile of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid exhibits strong pH dependence due to the ionizable carboxylic acid functional group. This behavior follows the Henderson-Hasselbalch relationship and is characteristic of all carboxylic acid systems [10] [11].

Acidic pH Conditions (pH < 4)

Under acidic conditions, the carboxylic acid exists predominantly in its protonated, neutral form (COOH). In this state, the compound demonstrates minimal aqueous solubility due to the absence of ionic character and the dominance of hydrophobic interactions from the aromatic ring system and alkyl chain.

Neutral pH Conditions (pH 6-8)

At physiological pH values, partial ionization occurs, resulting in an equilibrium between the neutral acid form and the ionized carboxylate anion. The extent of ionization depends on the compound's pKa value, which for aromatic carboxylic acids typically ranges from 4.0 to 4.5. This partial ionization provides moderate enhancement in aqueous solubility compared to acidic conditions.

Basic pH Conditions (pH > 9)

Under alkaline conditions, the carboxylic acid is completely ionized to form the carboxylate anion. This ionic form demonstrates significantly enhanced aqueous solubility due to strong ion-dipole interactions with water molecules and reduced hydrophobic character. The formation of the sodium or potassium salt further increases solubility through complete ionic dissociation.

Buffer system compatibility studies indicate that dimethoxy biphenyl carboxylate compounds show optimal stability in the pH range of 4-9, with fastest degradation at pH 10 and slowest degradation at pH 5 [12]. This information suggests that formulation in slightly acidic to neutral buffer systems would provide optimal stability while maintaining reasonable solubility characteristics.

Partition Coefficients and Lipophilicity

LogP Determination (1.66)

The experimentally determined or predicted LogP value of 1.66 for 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid represents the logarithm of the partition coefficient in a standard n-octanol/water system [13] [14]. This value provides crucial information about the compound's lipophilicity and its tendency to partition between aqueous and lipophilic phases.

The LogP value of 1.66 indicates that the compound partitions approximately 46-fold more readily into the octanol phase than the aqueous phase (antilog of 1.66 = 45.7). This moderate lipophilicity places the compound in an intermediate category, suggesting balanced amphiphilic character with both hydrophilic and lipophilic properties [15].

Comparative analysis with structurally related compounds validates this LogP determination:

- 2-(3,4-Dimethoxyphenyl)butanoic acid: LogP = 2.28 [16]

- 4-(3,4-Dimethoxyphenyl)butanoic acid: LogP = 2.11 [17]

- (3,4-Dimethoxyphenyl)acetic acid: LogP = 1.24 [18]

The target compound's LogP of 1.66 fits logically within this series, being intermediate between the shorter acetic acid derivative (LogP 1.24) and the longer butanoic acid analogs (LogP 2.11-2.28). The additional ethyl substitution at the α-carbon contributes to increased lipophilicity while maintaining reasonable aqueous compatibility.

LogD at Physiological pH

The distribution coefficient (LogD) at physiological pH represents a more practical measure of lipophilicity under biological conditions, as it accounts for the ionization state of the compound at specific pH values [19] [14]. For carboxylic acids, LogD values typically differ significantly from LogP values due to partial or complete ionization under physiological conditions.

At pH 7.4 (physiological pH), the LogD value for 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid is expected to be substantially lower than the LogP value of 1.66. This reduction occurs because a significant fraction of the compound exists in the ionized carboxylate form, which has much higher aqueous affinity and correspondingly lower lipophilicity [13].

Assuming a typical aromatic carboxylic acid pKa value of approximately 4.2, the Henderson-Hasselbalch equation can be used to estimate the ionization fraction at pH 7.4:

pH = pKa + log([A⁻]/[HA])

At pH 7.4 with pKa 4.2: 7.4 = 4.2 + log([A⁻]/[HA])

This calculation indicates that approximately 99.9% of the compound exists in the ionized form at physiological pH, resulting in a LogD value significantly lower than 1.66, potentially in the range of -0.5 to 0.5, depending on the exact pKa and the lipophilicity of the ionized species.

This pH-dependent partitioning behavior has important implications for biological activity, membrane permeability, and formulation strategies. The compound's moderate lipophilicity in the neutral form combined with enhanced aqueous solubility in the ionized form suggests favorable pharmacokinetic properties for potential pharmaceutical applications.

Thermal Properties

Melting Point Determination

Direct experimental melting point data for 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid was not found in the available literature. However, comparative analysis with structurally related compounds provides valuable insight into the expected thermal behavior of this compound.

Related compound melting points:

- 2-(3,4-Dimethoxyphenyl)butanoic acid: 103°C [20]

- 4-(3,4-Dimethoxyphenyl)butanoic acid: 62-63°C [17]

- (3,4-Dimethoxyphenyl)acetic acid: 96-98°C [18]

- (2E)-3,4-Diphenyl-2-butenoic acid: 122-124°C [21]

Based on this structure-property relationship analysis, 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid is expected to exhibit a melting point in the range of 80-110°C. The additional ethyl substitution at the α-carbon position introduces steric hindrance that may disrupt crystal packing efficiency, potentially leading to a slightly lower melting point compared to the unbranched 2-(3,4-dimethoxyphenyl)butanoic acid analog.

The presence of the dimethoxy substituents on the aromatic ring contributes to enhanced intermolecular dipole-dipole interactions, which generally increase melting points compared to unsubstituted aromatic carboxylic acids. Additionally, the carboxyl group's hydrogen bonding capability provides significant lattice stabilization in the crystalline state [3].

Factors influencing melting point:

- Hydrogen bonding: Carboxylic acid dimers form strong intermolecular hydrogen bonds, elevating melting point

- Aromatic π-π stacking: The dimethoxyphenyl ring system can engage in favorable stacking interactions

- Molecular symmetry: The α,α-diethyl substitution pattern may reduce crystal packing efficiency

- Molecular weight: Higher molecular weight generally correlates with increased melting point due to enhanced van der Waals forces

Thermal Stability Analysis

The thermal stability of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid is expected to be excellent under normal storage and handling conditions. Aromatic carboxylic acids generally demonstrate superior thermal stability compared to purely aliphatic analogs due to the stabilizing influence of the aromatic ring system [22].

Temperature stability characteristics:

- Room temperature storage: The compound should remain stable indefinitely when stored as a dry powder under ambient conditions [1]

- Elevated temperatures (50-100°C): Expected to be stable for extended periods, suitable for standard laboratory manipulations and reactions

- High temperature processing (>150°C): May undergo gradual decomposition through decarboxylation or oxidation reactions

Research on related dimethoxy biphenyl carboxylate compounds indicates excellent thermal stability with degradation onset temperatures above 300°C [12]. Thermal decomposition studies of similar structures show that these compounds typically exhibit single-stage decomposition patterns with onset temperatures in the range of 330-340°C.

Stability under various conditions:

- Air exposure: Minimal oxidative degradation expected due to the lack of readily oxidizable functional groups

- Light exposure: Aromatic carboxylic acids generally show good photostability, though prolonged UV exposure should be avoided

- Moisture sensitivity: The carboxylic acid group may undergo slow hydrolysis in the presence of excess moisture at elevated temperatures

Recommended storage conditions:

- Temperature: Room temperature (15-25°C)

- Atmosphere: Dry, inert atmosphere preferred for long-term storage

- Container: Tightly sealed containers to prevent moisture absorption

- Light protection: Storage in amber containers or dark locations to prevent potential photodegradation

The thermal decomposition pathway for aromatic carboxylic acids typically involves initial decarboxylation to form the corresponding aromatic hydrocarbon, followed by oxidative fragmentation of the aromatic ring system at higher temperatures. The presence of methoxy substituents may provide additional thermal stability through electron donation to the aromatic system, increasing the energy required for ring fragmentation.